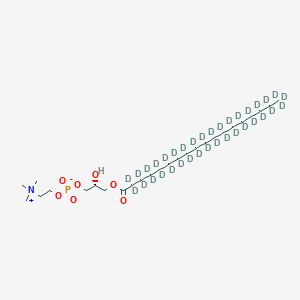

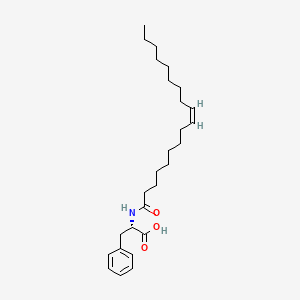

![molecular formula C51H94O6 B3026157 Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] CAS No. 74257-22-0](/img/structure/B3026157.png)

Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]

Übersicht

Beschreibung

Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] (GPP) is a synthetic fatty acid derivative that has recently gained attention in the scientific community as a potential tool for laboratory research. GPP is composed of glycerol, palmitic acid, and 9-hexadecenoic acid, and is produced through a chemical reaction known as transesterification. The unique structure of GPP has the potential to be used in a variety of applications, including as a biochemical reagent and as a tool to study biological systems.

Wissenschaftliche Forschungsanwendungen

Glycerol Transformations and Applications

Glycerol, as a by-product of biodiesel production, has been extensively researched for its potential transformation into valuable C3 chemicals and other products. Studies have shown that glycerol can be converted through various catalytic processes into acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol, offering a sustainable and economically viable route for producing these compounds. The focus on heterogeneous catalytic processes has led to significant advancements, including high yields of target products, insights into reaction mechanisms, and the development of efficient catalysts (Wang, Xiao, & Xiao, 2019).

Glycerol in Infant Nutrition

The inclusion of glycerol derivatives, particularly those related to palm oil and beta-palmitate, in infant formulas has been explored to mimic the palmitic acid configuration of human milk. Although some studies suggest short-term benefits like softer stool consistency from these formulations, the evidence does not conclusively recommend the avoidance of palm oil or the necessity of high SN-2-palmitate blends in infant formulas for health reasons (Bronský et al., 2019).

Glycerol Hydrogenolysis

Glycerol hydrogenolysis into propanediols, like 1,2-PDO and 1,3-PDO, has been identified as a promising route for glycerol utilization, producing intermediates for the chemical and polymer industries. The process, particularly when using in situ generated hydrogen, presents an attractive alternative to conventional synthesis methods, offering a sustainable approach to utilize glycerol for producing valuable chemicals (Martin et al., 2013).

Microbial Fermentation of Glycerol

The microbial fermentation of glycerol to produce glycerol itself or other value-added products has been revisited, especially in the context of the increasing availability of glycerol from biodiesel production. Advances in microbial strains, fermentation processes, and glycerol yields highlight the potential of this route for sustainable chemical production (Wang et al., 2001).

Downstream Processing of Glycerol

The abundant availability of glycerol from biodiesel production has led to research on its downstream processing into useful products and chemicals. Glycerol serves as a renewable feedstock for producing functional products, including glycerol carbonate, telomers, branched alkyl ethers, propanediols, and epoxides, showcasing its versatility and potential as a central raw material in the chemical industry (Kaur et al., 2015).

Eigenschaften

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOVJPPUXXFZPC-UZTWDUGDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

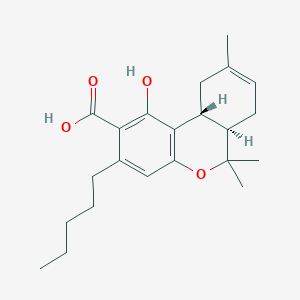

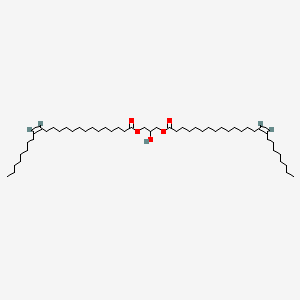

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

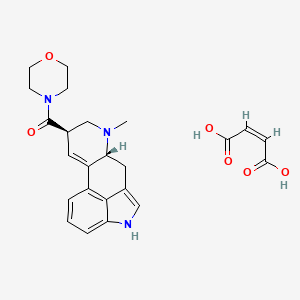

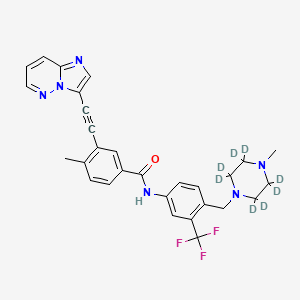

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

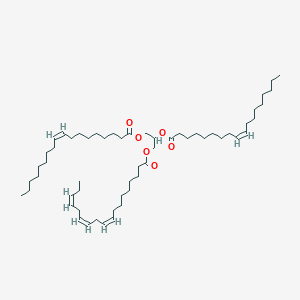

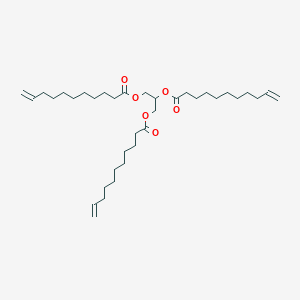

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)